(2Z)-2-{[(3-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one
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Overview
Description
(2E)-2-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 3-methylphenylamine with a benzothiophene derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium compounds, while reduction could produce different benzothiophene derivatives.
Scientific Research Applications
(2E)-2-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (2E)-2-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. For instance, it may inhibit the growth of microorganisms by disrupting their cell membranes and interfering with their metabolic pathways . The compound’s effects are mediated through its binding to key enzymes and receptors, leading to alterations in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(2E)-2-{[(3-METHYLPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its benzothiophene core, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity under various conditions.
Properties
Molecular Formula |
C16H13NOS |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-[(3-methylphenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H13NOS/c1-11-5-4-6-12(9-11)17-10-15-16(18)13-7-2-3-8-14(13)19-15/h2-10,18H,1H3 |
InChI Key |
SJOYQAGVAGFZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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